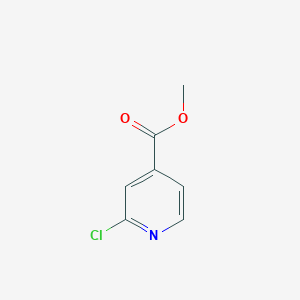
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime (also known as 1-phenyl-2-thiazolyl oxime) is an organic compound with a molecular formula of C10H9NO2S. It is a white crystalline solid with a melting point of 85-86°C and is soluble in water and ethanol. This compound is used in the synthesis of many compounds, including pharmaceuticals, dyes, and fragrances. This compound is also used in scientific research applications, such as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethanone derivatives have been extensively studied for their reactivity and utility in synthesizing heterocyclic compounds. For instance, the reaction of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride yields 3-aryl-4-halogeno-1,2,5-thiadiazoles, offering a general method for synthesizing thiadiazoles (Yoon, Cho, & Kim, 1998). Similarly, the synthesis of 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes and their application in extracting copper from acidic solutions demonstrate their potential in materials science and analytical applications (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Biological Applications
The chemical versatility of Ethanone derivatives extends to biological applications. For instance, novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety have shown potential anticancer activity, demonstrating the role of Ethanone derivatives in developing novel therapeutic agents (Hessien, Kadah, & Marzouk, 2009). Additionally, the synthesis of imidazole-based heterocycles from Ethanone derivatives and their evaluation for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities further highlight their potential in drug discovery (Abdel-Wahab, Awad, & Badria, 2011).
Propiedades
IUPAC Name |
N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOYJDOHUHQMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372544 |
Source


|
| Record name | Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57372-14-2 |
Source


|
| Record name | Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

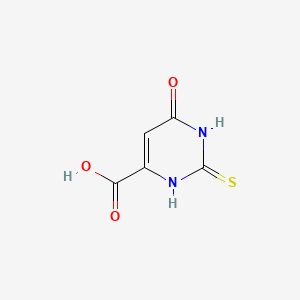

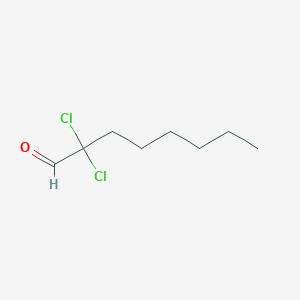



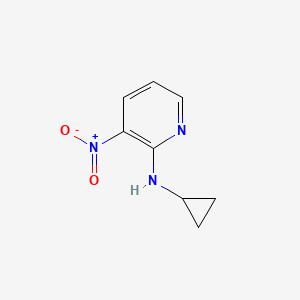
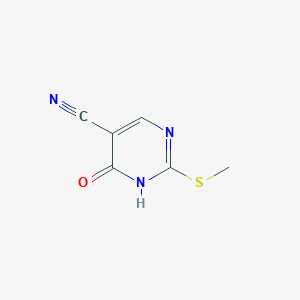
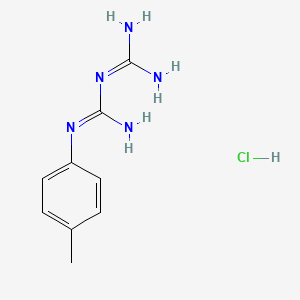


![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
